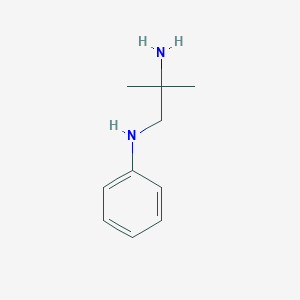

N-(2-amino-2-methylpropyl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-N-phenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZRHHVRKNPTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280629 | |

| Record name | N-(2-amino-2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-03-3 | |

| Record name | NSC17713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-amino-2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 2 Amino 2 Methylpropyl Aniline

Strategies for Carbon-Nitrogen Bond Formation in Aniline (B41778) Derivatives

The construction of the C-N bond in N-(2-amino-2-methylpropyl)aniline can be approached through several well-established synthetic routes. These include classical N-alkylation and amination, reductive amination, and modern palladium-catalyzed cross-coupling reactions. Each of these strategies offers distinct advantages and is suited for different precursor availability and desired reaction conditions.

N-Alkylation and Amination Approaches to Aryl-Alkyl Amines

Direct N-alkylation of aniline with a suitable derivative of 2-amino-2-methylpropane represents a classical and straightforward approach to forming the target aryl-alkyl amine. This method typically involves the reaction of aniline, acting as a nucleophile, with an electrophilic 2-amino-2-methylpropyl halide or sulfonate. The reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction towards the desired mono-N-alkylation and prevent the formation of N,N-dialkylated products, careful control of reaction conditions such as stoichiometry, temperature, and the choice of base is crucial.

Alternatively, amination approaches can be employed, where a precursor containing the 2-amino-2-methylpropyl moiety is modified to introduce the aniline group. While less common for this specific target, such strategies are a cornerstone in the synthesis of various amines.

| Reaction Component | Role | Example |

| Aniline | Nucleophile | Aniline |

| 2-amino-2-methylpropyl halide | Electrophile | 1-chloro-2-methylpropan-2-amine |

| Base | Proton scavenger | Potassium carbonate, Triethylamine |

| Solvent | Reaction medium | Acetonitrile, Dimethylformamide |

Reductive Amination Pathways for Secondary and Tertiary Amine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. researchgate.netchemistrysteps.commasterorganicchemistry.com This two-step, one-pot process involves the initial condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.commasterorganicchemistry.com For the synthesis of N-(2-amino-2-methylpropyl)aniline, this would typically involve the reaction of aniline with a carbonyl precursor such as 2-amino-2-methylpropanal (B8471781) or a protected derivative.

The reaction is often carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The pH of the reaction medium is a critical parameter, as the formation of the imine is acid-catalyzed, while the reducing agent requires specific pH ranges for optimal activity. chemistrysteps.com

| Carbonyl Precursor | Amine | Reducing Agent | Typical Solvent |

| 2-amino-2-methylpropanal | Aniline | Sodium cyanoborohydride | Methanol, Ethanol |

| Acetone (as a precursor to the propyl backbone) | Aniline | Sodium triacetoxyborohydride | Dichloromethane, Acetic Acid |

Palladium-Catalyzed C-N Cross-Coupling Methodologies for Aniline Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines due to their broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.orgorganic-chemistry.org This methodology allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

In the context of synthesizing N-(2-amino-2-methylpropyl)aniline, this reaction would involve the coupling of an aryl halide, such as bromobenzene (B47551) or chlorobenzene, with 2-amino-2-methylpropylamine. The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), phosphine (B1218219) ligand (e.g., BINAP, XPhos), and base (e.g., NaOtBu, K3PO4) is critical for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. youtube.com

| Aryl Halide/Triflate | Amine | Palladium Catalyst | Ligand | Base |

| Bromobenzene | 2-amino-2-methylpropylamine | Pd(OAc)2 | XPhos | NaOtBu |

| Phenyl triflate | 2-amino-2-methylpropylamine | Pd2(dba)3 | BINAP | K3PO4 |

Mechanistic Studies of Direct Synthesis and Precursor Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of N-(2-amino-2-methylpropyl)aniline allows for the rational design of reaction conditions and the prediction of potential side products. The key mechanistic steps in the most probable synthetic routes involve condensation reactions to form imine intermediates and, in some cases, variants of multicomponent reactions like the Mannich reaction.

Condensation Reactions Involving Primary Amines and Carbonyl Precursors

The condensation of a primary amine with a carbonyl compound is a fundamental step in reductive amination and other related transformations. tandfonline.comwikipedia.org The reaction is typically acid-catalyzed and proceeds through a two-step mechanism. First, the lone pair of electrons on the nitrogen atom of the primary amine (aniline) attacks the electrophilic carbonyl carbon of the precursor (e.g., 2-amino-2-methylpropanal). This nucleophilic addition leads to the formation of a tetrahedral intermediate known as a carbinolamine. wikipedia.org

Investigation of Mannich Reaction Variants in N-Substituted Aniline Synthesis

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org While a direct Mannich reaction to form N-(2-amino-2-methylpropyl)aniline is not straightforward, variants of this reaction could be envisioned for the synthesis of related structures or precursors.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. byjus.comchemistrysteps.com This iminium ion is a potent electrophile. The active hydrogen compound, in the presence of an acid or base catalyst, forms an enol or enolate, which then acts as a nucleophile and attacks the iminium ion. chemistrysteps.com This C-C bond-forming step leads to the final Mannich base. The versatility of the Mannich reaction allows for the introduction of an aminomethyl group, which could be a strategic step in a multi-step synthesis of the target molecule. For instance, a Mannich reaction involving aniline, formaldehyde (B43269), and a suitable nitroalkane could potentially generate a precursor that can be subsequently reduced to the desired diamine.

Hydrogenolysis and Reduction Techniques for Amino Alcohol Precursors

A plausible and strategic route to N-(2-amino-2-methylpropyl)aniline involves the use of 2-amino-2-methyl-1-propanol (B13486) as a readily available starting material. This amino alcohol can be coupled with an aniline moiety through various catalytic methods that facilitate the selective formation of the C-N bond, followed by reduction or hydrogenolysis steps.

One prominent strategy is reductive amination . This widely utilized method in organic synthesis can convert a carbonyl group to an amine through an intermediate imine. In the context of synthesizing the target molecule, 2-amino-2-methyl-1-propanol can be first oxidized to the corresponding aldehyde, 2-amino-2-methyl-1-propanal. This intermediate aldehyde can then react with aniline to form an imine, which is subsequently reduced to yield N-(2-amino-2-methylpropyl)aniline. The reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. A one-pot approach, where the imine formation and reduction occur in the same reaction vessel, is often preferred for its efficiency.

Alternatively, a direct catalytic amination of the amino alcohol with aniline can be employed. This "hydrogen-borrowing" or "hydrogen auto-transfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde by a metal catalyst, which then reacts with the amine to form an imine. The hydrogen that was "borrowed" by the catalyst is then used to reduce the imine to the final amine product. This process is highly atom-economical as it avoids the need for an external reducing agent. Various transition metal catalysts, often based on ruthenium, iridium, or iron, have been developed for this type of transformation. For the synthesis of N-(2-amino-2-methylpropyl)aniline, a key challenge would be the selective reaction of the hydroxyl group in the presence of the primary amine.

Another approach involves the selective N-arylation of the amino alcohol . This can be achieved through copper- or nickel-catalyzed cross-coupling reactions. For instance, a copper-catalyzed reaction between 2-amino-2-methyl-1-propanol and an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a suitable ligand and base can lead to the formation of the N-aryl bond. The selectivity of these reactions for the amino group over the hydroxyl group is a critical factor and can often be controlled by the choice of catalyst, ligand, and reaction conditions.

A related strategy involves a two-step process starting with the reaction of 2-amino-2-methyl-1-propanol with a nitroaryl halide (e.g., 1-bromo-2-nitrobenzene). The resulting N-(2-nitroaryl) amino alcohol can then undergo reduction of the nitro group to an amine, yielding the desired vicinal diamine structure. This method offers a reliable way to introduce the aniline moiety.

The following table summarizes various reducing agents and catalysts that can be employed in these transformations.

| Reaction Type | Reagent/Catalyst | Precursor | Key Features |

| Reductive Amination | Sodium Borohydride (NaBH₄) | 2-amino-2-methyl-1-propanal | Mild reducing agent, selective for imines over carbonyls under specific conditions. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Imine from 2-amino-2-methyl-1-propanal and aniline | High efficiency, clean reaction with water as the only byproduct. |

| Catalytic Amination | Ru, Ir, or Fe complexes | 2-amino-2-methyl-1-propanol | Atom-economical, direct conversion of alcohol to amine. |

| N-Arylation | CuI/ligand, Ni(cod)₂/ligand | 2-amino-2-methyl-1-propanol | Selective formation of C-N bond with aryl halides. |

| Nitroarene Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd/C | N-(2-nitroaryl)-2-amino-2-methyl-1-propanol | Effective for converting nitro group to primary amine. |

Multicomponent Reaction Strategies for N-(2-amino-2-methylpropyl)aniline Analogues

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and offer a straightforward route to libraries of structurally diverse compounds. Several MCRs can be envisioned for the synthesis of analogues of N-(2-amino-2-methylpropyl)aniline, which are essentially N-aryl-1,2-diamines.

One of the most versatile MCRs is the Ugi reaction . A typical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize analogues of N-(2-amino-2-methylpropyl)aniline, one could potentially use a substituted aniline as the amine component, a suitable aldehyde, a carboxylic acid, and an isocyanide that can be later converted to an amino group. For instance, using a protected aminoaldehyde as the aldehyde component could lead to a product that, after deprotection, yields the desired diamine structure. The diversity of commercially available starting materials for the Ugi reaction allows for the creation of a wide range of analogues with different substitution patterns on the aromatic ring and the alkyl chain.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can also be adapted to produce precursors for N-aryl-1,2-diamine analogues. For example, a reaction involving an α-amino aldehyde, a carboxylic acid, and an aryl isocyanide would generate an α-acyloxy-β-aminoamide, which could then be further manipulated to yield the target diamine structure.

Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. A three-component Mannich-type reaction of an aniline, an aldehyde, and a compound with an active methylene (B1212753) group could be a viable route to precursors of the target analogues.

Furthermore, other three-component reactions have been developed for the synthesis of substituted anilines and amines. For example, reactions involving anilines, aldehydes, and a third component like a nucleophile or an organometallic reagent can lead to the formation of complex amine structures in a single step.

The table below outlines some potential multicomponent strategies for the synthesis of analogues of N-(2-amino-2-methylpropyl)aniline.

| Multicomponent Reaction | Components | Potential Product Type | Key Advantages |

| Ugi Reaction | Substituted Aniline, Protected Aminoaldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-β-aminocarboxamide | High structural diversity, one-pot synthesis of complex molecules. |

| Passerini Reaction | α-Amino Aldehyde, Carboxylic Acid, Aryl Isocyanide | α-Acyloxy-β-aminoamide | Access to highly functionalized precursors. |

| Mannich Reaction | Aniline, Aldehyde, Active Methylene Compound | β-Amino Carbonyl Compound | C-C and C-N bond formation in a single step. |

| Three-Component Coupling | Aniline, Aldehyde, Nucleophile/Organometallic Reagent | Substituted N-Aryl Amine | Direct formation of complex amine structures. |

These multicomponent strategies provide a powerful and efficient platform for the discovery of new analogues of N-(2-amino-2-methylpropyl)aniline, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

No Published Research Found on the Coordination Chemistry and Catalytic Applications of N-(2-amino-2-methylpropyl)aniline

Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings, data tables, or detailed scholarly articles could be located for the chemical compound N-(2-amino-2-methylpropyl)aniline . Consequently, the construction of a detailed article on its coordination chemistry and catalytic applications, as per the requested outline, is not possible at this time.

The requested article was to be structured around the following core topics:

Coordination Chemistry and Ligand Design with N 2 Amino 2 Methylpropyl Aniline

Catalytic Applications of N-(2-amino-2-methylpropyl)aniline-Derived Metal Complexes

Hydroamination and Other Catalytic Transformations Facilitated by Derived Complexes

Extensive searches were conducted to find information on the synthesis of this specific ligand and its subsequent use in forming metal complexes. Further investigations sought to uncover any documented applications of such complexes in catalytic processes like Suzuki-Miyaura, Buchwald-Hartwig, or hydroamination reactions. These searches included variations of the compound's name and its structural motifs, such as "N-phenyl-2-methyl-1,2-propanediamine."

While general principles of coordination chemistry and catalysis for analogous molecules—such as other N-aryl diamines or aniline (B41778) derivatives—are well-established, there is a notable absence of published research that specifically addresses N-(2-amino-2-methylpropyl)aniline. This lack of specific data prevents a scientifically accurate and detailed discussion of its properties as a ligand, the electronic structure of its potential metal complexes, and its performance in any catalytic reactions.

Therefore, without primary research literature detailing experimental results, characterization data (such as spectroscopic and crystallographic information), and catalytic performance metrics, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.

Researchers seeking to explore this area would likely need to undertake novel synthesis and characterization studies of N-(2-amino-2-methylpropyl)aniline and its metal complexes to provide the foundational data for the topics outlined.

Computational Chemistry and Theoretical Investigations of N 2 Amino 2 Methylpropyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, enabling the investigation of the electronic structure of molecules. It is frequently used to predict the geometric and electronic properties of aniline (B41778) and its derivatives. researchgate.net By applying DFT, researchers can model the molecule in a gaseous phase or in a solvent to understand its behavior in different environments.

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. The HOMO energy is an indicator of a molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A larger gap typically signifies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.gov

Table 1: Illustrative Calculated Frontier Molecular Orbital Energies and Energy Gap for an Aniline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.31 |

| LUMO | -0.27 |

| HOMO-LUMO Gap | 5.04 |

Note: These values are representative, based on DFT calculations for a related aniline derivative nih.gov, and serve as an illustration for N-(2-amino-2-methylpropyl)aniline.

The distribution of these orbitals is also informative. For aniline-based compounds, the HOMO is often localized on the aniline ring and the nitrogen atom, identifying this region as the likely site for electrophilic attack. The LUMO's distribution can be more spread out over the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. thaiscience.info The map uses a color scale to show different potential values on the electron density surface. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to attack by electrophiles. Blue areas represent positive electrostatic potential, which are electron-poor and targeted by nucleophiles.

For N-(2-amino-2-methylpropyl)aniline, the MEP map would be expected to show the most negative potential (red) around the two nitrogen atoms due to their high electronegativity and lone pairs of electrons. This makes them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms attached to the nitrogens and the aromatic ring would likely exhibit positive potential (blue), marking them as sites for potential nucleophilic attack. nih.govthaiscience.info

Molecular Dynamics and Conformational Analysis of N-(2-amino-2-methylpropyl)aniline

Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. N-(2-amino-2-methylpropyl)aniline has several single bonds around which rotation can occur, giving it significant conformational flexibility. Conformational analysis, often performed using methods like DFT, seeks to identify the most stable three-dimensional arrangements of the atoms, known as conformers. researchgate.net

For this molecule, the analysis would focus on the rotation around the C-N bonds and the C-C bonds of the propyl chain. The various possible conformations would have different energies due to factors like steric hindrance between the bulky 2-amino-2-methylpropyl group and the phenyl ring. afit.edu It is also possible that intramolecular hydrogen bonds could form between the hydrogen of the aniline's amino group and the nitrogen of the terminal amino group, which would stabilize certain conformations. academie-sciences.fr Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule under thermal equilibrium.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify the transition state—the highest energy point on the reaction coordinate that connects reactants and products. The energy required to reach this transition state is the activation energy, a key factor in determining the reaction rate.

Theoretical modeling can be applied to understand various reactions involving N-(2-amino-2-methylpropyl)aniline, such as acylation or alkylation at the nitrogen atoms. Such studies could predict which of the two amino groups (the primary or the secondary) is more nucleophilic and therefore more likely to react under specific conditions. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This theoretical insight is invaluable for designing new synthetic routes and optimizing reaction conditions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(2-amino-2-methylpropyl)aniline |

| Nitrogen |

Advanced Spectroscopic Characterization Techniques for N 2 Amino 2 Methylpropyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For N-(2-amino-2-methylpropyl)aniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton present in the molecule. The aromatic protons on the aniline (B41778) ring would typically appear in the downfield region of the spectrum. The protons of the propyl chain and the methyl groups would have characteristic chemical shifts and splitting patterns based on their connectivity. The protons of the primary amine (NH₂) and the secondary amine (NH) would likely appear as broad signals that could be confirmed by D₂O exchange.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values would be required for definitive structural confirmation.

Table 1: Hypothetical NMR Data for N-(2-amino-2-methylpropyl)aniline

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.2 | Multiplet | 5H |

| NH (aniline) | 3.5 - 4.5 | Broad Singlet | 1H |

| CH₂ (propyl) | 2.9 - 3.2 | Singlet or Triplet | 2H |

| NH₂ (amino) | 1.5 - 2.5 | Broad Singlet | 2H |

| C(CH₃)₂ | 1.1 - 1.3 | Singlet | 6H |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | ||

| Aromatic C | 110 - 150 | ||

| C(CH₃)₂ | 50 - 60 | ||

| CH₂ | 40 - 50 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

An FTIR spectrum of N-(2-amino-2-methylpropyl)aniline would be expected to show characteristic absorption bands. The N-H stretching vibrations of both the primary and secondary amines would appear in the region of 3300-3500 cm⁻¹. The C-H stretches of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring would produce bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the amine and alkyl groups would also be present at lower wavenumbers, providing a unique "fingerprint" for the molecule.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could help in identifying the symmetric vibrations of the molecule.

Table 2: Expected FTIR Absorption Bands for N-(2-amino-2-methylpropyl)aniline

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Primary & Secondary Amines) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| C=C (Aromatic Ring) | 1450 - 1600 | Stretch |

| N-H | 1550 - 1650 | Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For N-(2-amino-2-methylpropyl)aniline, the aniline moiety contains a conjugated π-electron system. This would be expected to give rise to characteristic absorption bands in the UV region of the spectrum, typically corresponding to π → π* transitions. The position and intensity of these bands would be sensitive to the substitution on the aromatic ring and the solvent used for the analysis. The study of aniline and its derivatives often involves UV-Vis spectroscopy to understand their electronic properties. rroij.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In a mass spectrum of N-(2-amino-2-methylpropyl)aniline, the molecular ion peak (M⁺) would confirm the molecular weight of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group or cleavage of the propyl chain, providing further evidence for the proposed structure. High-resolution mass spectrometry could be used to determine the exact elemental composition.

X-ray Crystallography for Solid-State Structure Determination of N-(2-amino-2-methylpropyl)aniline and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If N-(2-amino-2-methylpropyl)aniline or one of its derivatives could be crystallized, this technique would provide precise bond lengths, bond angles, and conformational details. This would unambiguously confirm the connectivity of the atoms and reveal the packing of the molecules in the solid state. The synthesis and characterization of new aniline derivatives often include X-ray crystallography to provide unequivocal structural proof. researchgate.net

Advanced Reaction Chemistry and Mechanistic Investigations of N 2 Amino 2 Methylpropyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of N-(2-amino-2-methylpropyl)aniline is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is largely governed by the directing effects of the N-alkylamino substituent.

Regioselectivity Control and Electronic Effects of Alkylamino Substituents

The N-(2-amino-2-methylpropyl) group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.orglibretexts.org This is due to the electron-donating nature of the nitrogen atom's lone pair, which is delocalized into the benzene ring's pi system. wikipedia.org This electron donation stabilizes the positively charged intermediate, known as the sigma complex or arenium ion, that forms during the reaction. libretexts.org

The alkylamino group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (carbon 2 and 6) and para (carbon 4) to the substituent. libretexts.orglibretexts.orgyoutube.com This regioselectivity can be explained by examining the resonance structures of the sigma complex. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the nitrogen. This allows the lone pair of the nitrogen to directly stabilize the positive charge through resonance, a particularly stable arrangement. libretexts.org In contrast, meta attack does not allow for this direct resonance stabilization. libretexts.org

The electronic effect of the substituent can be quantified by parameters like the Hammett sigma (σ) constants. Electron-donating groups generally have negative σ values, leading to increased reaction rates for EAS. afit.eduresearchgate.net

Strategies for Modulating Reactivity (e.g., Amino Group Protection-Deprotection)

While the activating nature of the alkylamino group is often advantageous, it can sometimes lead to undesirable side reactions, such as over-alkylation or oxidation. libretexts.orglibretexts.org To control the reactivity and achieve selective substitution, the amino group can be temporarily protected.

One common strategy is acylation . The secondary amine can be reacted with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, to form an amide. libretexts.orglibretexts.org This conversion significantly reduces the activating effect of the substituent because the nitrogen lone pair is now delocalized onto the adjacent carbonyl group, making it less available to donate into the aromatic ring. libretexts.org The resulting acetamide (B32628) is still an ortho, para-director but is much less reactive, allowing for more controlled electrophilic substitution. libretexts.orglibretexts.org After the desired substitution has been achieved, the protecting acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amine. libretexts.orgyoutube.com

Another approach involves the use of bulky protecting groups like the tert-butyloxycarbonyl (Boc) group. researchgate.net The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). researchgate.netcreative-peptides.comiris-biotech.de

| Protection Strategy | Reagents for Protection | Reagents for Deprotection | Effect on Reactivity |

| Acylation | Acetic anhydride, Acyl chloride | Acid or base-catalyzed hydrolysis | Reduces activating effect, allows for controlled substitution |

| Boc Protection | Di-tert-butyl dicarbonate (Boc anhydride) | Trifluoroacetic acid (TFA) | Reduces reactivity, allows for selective reactions |

| Benzylation | Benzyl chloride | Hydrogenation | Reduces basicity and nucleophilicity |

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in N-(2-amino-2-methylpropyl)aniline is a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom. This makes it reactive towards a variety of electrophilic species.

Reactions with Electrophiles and Carbonyl Compounds

The primary amine readily reacts with various electrophiles. For instance, it can be alkylated by reacting with alkyl halides in a nucleophilic substitution reaction.

A significant class of reactions involves the nucleophilic addition of the primary amine to carbonyl compounds, such as aldehydes and ketones. researchgate.netlibretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. wikipedia.orgmasterorganicchemistry.com This reaction is typically reversible and is often catalyzed by acid. libretexts.org

Formation of Imines and Schiff Bases

The hemiaminal intermediate formed from the reaction of the primary amine with an aldehyde or ketone can subsequently undergo dehydration (loss of a water molecule) to form an imine , a compound containing a carbon-nitrogen double bond. wikipedia.orgmasterorganicchemistry.comyoutube.com This condensation reaction is a key method for synthesizing imines. masterorganicchemistry.comedu.krd When the carbonyl compound is an aldehyde or a ketone and the amine is a primary amine, the resulting imine is often referred to as a Schiff base . mdpi.comnih.govinternationaljournalcorner.com

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water that is formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The reaction is also pH-dependent, with the optimal pH for imine formation typically being mildly acidic. libretexts.org

| Reactant | Product | Reaction Type |

| Aldehyde | Aldimine (Schiff Base) | Nucleophilic addition followed by dehydration |

| Ketone | Ketimine (Schiff Base) | Nucleophilic addition followed by dehydration |

Radical-Mediated Transformations Involving Nitrogen-Centered Radicals

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. nih.govacs.org These radicals can be generated from N-(2-amino-2-methylpropyl)aniline through several methods, including homolytic cleavage of N-H or N-C bonds, or through single-electron transfer (SET) processes. acs.org

The reactivity of nitrogen-centered radicals is diverse. They can undergo addition to pi systems, hydrogen atom abstraction, and cyclization reactions. acs.orgscripps.edu For example, an aminyl radical generated from the secondary amine could potentially add to an aromatic ring or an alkene. nih.gov

The generation of nitrogen-centered radicals can often be achieved under mild conditions using photoredox catalysis. nih.gov This approach utilizes visible light and a photosensitizer to initiate the radical-forming process. For instance, N-amino pyridinium (B92312) salts have been used as precursors to nitrogen-centered radicals in photoredox-catalyzed reactions. nih.gov While specific studies on N-(2-amino-2-methylpropyl)aniline in this context are not widely reported, the principles of generating nitrogen-centered radicals from similar N-alkylanilines are well-established. nih.gov

The type of nitrogen-centered radical formed (aminyl, amidyl, iminyl) will dictate its subsequent reactivity. mdpi.com For example, aminyl radicals are generally considered nucleophilic, while amidyl radicals can be electrophilic. researchgate.net The study of these radical-mediated transformations opens up avenues for novel C-N bond-forming reactions and the synthesis of complex nitrogen-containing molecules. researchgate.net

Generation and Reactivity of Nitrogen-Centered Radicals from N-(2-amino-2-methylpropyl)aniline

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have gained significant attention in organic synthesis for their ability to facilitate unique bond formations. acs.orgmdpi.com The structure of N-(2-amino-2-methylpropyl)aniline possesses two distinct nitrogen atoms—a primary aliphatic amine and a secondary aromatic amine—each capable of forming a nitrogen-centered radical under appropriate conditions. The generation of these radicals typically proceeds through homolytic cleavage of N-H or N-X bonds, or via single-electron transfer (SET) processes under reductive or oxidative conditions. acs.org

Common methods for generating NCRs include photolysis, thermolysis, and, more recently, photoredox catalysis. acs.org For anilines and their derivatives, oxidation is a common pathway to generate the corresponding N-centered radicals. nih.gov In the context of N-(2-amino-2-methylpropyl)aniline, single-electron oxidation would lead to an aminium radical cation, which can then deprotonate from either nitrogen to form a neutral aminyl radical. The specific radical formed would depend on the relative pKa values and the reaction conditions.

The reactivity of the resulting radicals is diverse. Aminyl radicals are generally considered weakly nucleophilic. acs.org A key aspect of their reactivity is the competition between hydrogen atom transfer (HAT) and addition to unsaturated systems like olefins. Unlike some other radical types, many NCRs show a preference for addition to π-systems. acs.org Theoretical studies on the reaction of methyl radicals with aniline show that N-centered radicals are readily formed, which can then engage in further reactions. nih.gov The reactivity of aminoalkyl radicals, structurally related to the radical that could form on the propyl chain of the target molecule, has been studied, showing that both polar and enthalpic factors influence their addition rates to alkenes. nih.gov

The general categories of nitrogen-centered radicals and their generation are summarized below.

| Radical Type | General Structure | Generation Method |

| Aminyl Radical | R₂N• | Homolysis of N-X bond, Deprotonation of Aminium Radical |

| Amidyl Radical | R(CO)N•R' | Homolysis from N-acyl precursors |

| Iminyl Radical | R₂C=N• | Homolysis of N-X bond on imines |

| Aminium Radical Cation | R₃N•+ | Single-Electron Oxidation of Amines |

C-H Functionalization and Olefin Functionalization Pathways

The complex structure of N-(2-amino-2-methylpropyl)aniline offers multiple sites for C-H functionalization, both on the aromatic ring and the alkyl substituent. Modern synthetic methods, particularly those employing transition-metal catalysis, enable the selective activation of these bonds to forge new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: The direct functionalization of the aniline ring is a powerful strategy for molecular diversification. researchgate.net Nickel and palladium catalysts are particularly effective for this transformation. For instance, nickel-catalyzed C-H alkylation of aniline derivatives with alkyl halides has been achieved, providing a direct route to functionalized anilines. researchgate.net Similarly, palladium catalysis enables the para-selective C-H olefination of N,N-dialkylated anilines. nih.gov In this process, a palladium catalyst, in conjunction with a specific ligand and an oxidant, can direct the coupling of an olefin to the position para to the amino group. nih.gov For N-(2-amino-2-methylpropyl)aniline, the secondary amine could direct functionalization to the ortho or para positions of the phenyl ring. The use of removable directing groups is a common strategy to control regioselectivity in such reactions, overcoming the challenge of competing N-H functionalization. researchgate.net

Olefin Functionalization: Pathways involving olefins can either functionalize the C-H bonds of the aniline core or proceed through radical intermediates. In one approach, a visible-light-mediated process can generate alkyl-substituted α-amino radicals which then react with alkenes to form new C(sp³)–C(sp³) bonds. researchgate.net Another prominent pathway is the direct C-H olefination, where an activated C-H bond on the aromatic ring adds across a double bond. Research has shown that N,N-dimethylaniline can undergo palladium-catalyzed olefination with various acrylates at the para position with high selectivity. nih.gov This methodology is tolerant of various functional groups on both the aniline and the olefin. nih.gov

The table below summarizes selected research findings on these functionalization pathways for aniline derivatives.

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Finding |

| C-H Thiolation | Nickel(II) | Aniline with removable directing group | Ligand-free conditions, good functional group tolerance. researchgate.net |

| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | N,N-Dimethylaniline | Highly para-selective olefination with good to excellent yields. nih.gov |

| C-H Alkylation | Rhodium(III) | N-Nitrosoanilines / Allyl Alcohols | Regioselective ortho C-H oxidative alkylation. researchgate.net |

| Amino Oxygenation | Copper Catalyst / O-acyl hydroxylamines | 1,3-Dienes | High chemo-, regio-, and site-selectivity for amino oxygenation of olefins. researchgate.net |

Hydroamination Reactions and Mechanistic Pathways

Hydroamination involves the formal addition of an N-H bond across a carbon-carbon double or triple bond, representing a highly atom-economical method for synthesizing amines. libretexts.org The reaction can be catalyzed by a range of metals, with late transition metals like palladium, rhodium, and copper being particularly well-studied for the hydroamination of alkenes with anilines. nih.govnih.gov

The reaction can proceed via two main regiochemical outcomes: Markovnikov addition, which typically places the nitrogen atom at the more substituted carbon of the alkene, and anti-Markovnikov addition. libretexts.org For the hydroamination of vinylarenes with anilines, palladium-catalyzed systems often yield the Markovnikov product. nih.gov

Mechanistic studies provide critical insight into these transformations. For many late transition-metal-catalyzed hydroaminations of conjugated alkenes, the turnover-limiting step is the nucleophilic attack of the amine on the metal-coordinated alkene. nih.gov For example, in the palladium-catalyzed hydroamination of vinylarenes, the proposed cycle involves the coordination of the alkene to a Pd(II)-hydride species, followed by migratory insertion to form a palladium-alkyl intermediate. Subsequent nucleophilic attack by the aniline derivative and reductive elimination would yield the product and regenerate the catalyst.

In contrast, detailed kinetic and spectroscopic studies of copper(I) hydride (CuH)-catalyzed hydroamination of styrene (B11656) have revealed a different mechanistic landscape. These studies indicate that the catalyst resting state is a phosphine-ligated copper(I) benzoate (B1203000) complex and that the turnover-limiting step is the regeneration of the active CuH catalyst by its reaction with a silane (B1218182) reagent. nih.govacs.org This understanding has led to the development of highly efficient protocols with short reaction times. nih.govacs.org

| Catalyst System | Substrate Class | Proposed Mechanistic Feature | Regioselectivity |

| Pd(TFA)₂ / DPPF | Vinylarenes | Nucleophilic attack of aniline on coordinated alkene is turnover-limiting. nih.gov | Markovnikov |

| [Pd(allyl)Cl]₂ / Trost Ligand | 1,3-Dienes | Formation of a Pd η³-allyl intermediate. nih.gov | N/A |

| Cu(OAc)₂ / DTBM-SEGPHOS | Styrenes, Terminal Alkenes | Regeneration of the CuH catalyst is turnover-limiting. nih.govacs.org | Markovnikov |

| Organolanthanides | Alkenes, Alkynes | Turnover-limiting C-C multiple bond insertion into the Ln-N bond. acs.org | Varies |

Derivatization and Functionalization Strategies for N 2 Amino 2 Methylpropyl Aniline

Selective Modification of Amine Functionalities (Primary vs. Secondary)

The presence of both a primary, sterically hindered neopentyl-type amine and a secondary arylamine in N-(2-amino-2-methylpropyl)aniline allows for chemoselective modifications. The primary amine is generally more nucleophilic and basic than the secondary aniline (B41778), whose lone pair of electrons is delocalized into the aromatic ring. However, the steric bulk from the adjacent gem-dimethyl groups on the primary amine can influence its reactivity. These differences can be exploited to selectively modify one amine in the presence of the other through careful selection of reagents, catalysts, and reaction conditions. libretexts.orgnih.gov

Acylation and sulfonylation are fundamental reactions for modifying amine groups, often employed to install protecting groups or to activate the amine for further transformations. The selective acylation or sulfonylation of the primary amine in N-(2-amino-2-methylpropyl)aniline is generally achievable due to its higher nucleophilicity compared to the less reactive secondary aniline. orientjchem.org

Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides typically proceeds faster than the reaction at the secondary aniline nitrogen. This selectivity allows for the formation of a mono-acylated product where the primary amine is converted to an amide. This amide is significantly less nucleophilic, effectively protecting the primary amine site and allowing for subsequent reactions at the secondary aniline nitrogen. Catalyst-free N-acylation using acetic anhydride (B1165640) has been shown to be effective for various amines. orientjchem.org For enhanced selectivity, especially in complex molecules, specific reagents have been developed that preferentially acylate primary amines over secondary ones. rsc.org

Sulfonylation: Similar to acylation, sulfonylation with reagents such as p-toluenesulfonyl chloride (TsCl) or 2-nitrobenzenesulfonyl chloride (NsCl) can be directed towards the primary amine. The resulting sulfonamide is a robust protecting group, stable to a wide range of reaction conditions. nih.govmonash.edu Sulfonamides like nosylamides are particularly useful as they can be cleaved under mild conditions, for example, using a thiol and a base, which is advantageous in multi-step synthesis. nih.gov The introduction of a sulfonyl group not only protects the amine but also increases the acidity of the N-H proton, which can facilitate subsequent N-alkylation at the sulfonamide nitrogen if desired. monash.edu

Table 1: General Conditions for Selective N-Acylation and N-Sulfonylation of Primary Amines This table presents generalized conditions and is not specific to N-(2-amino-2-methylpropyl)aniline but is based on established methods for selective amine modification.

| Transformation | Reagent | Catalyst/Base | Solvent | General Conditions | Selectivity Principle |

|---|---|---|---|---|---|

| Acylation | Acetic Anhydride | None (Catalyst-free) | Water or Solvent-free | Room temperature, short reaction time (5-15 min) | Higher nucleophilicity of primary amine |

| Acylation | N-Hydroxysuccinimide (NHS) Esters | None | Aqueous buffers, DMSO | Room temperature | Targets primary amines; side-reactions with hydroxyls possible |

| Sulfonylation (Protection) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | 0 °C to room temperature | Higher nucleophilicity of primary amine |

| Sulfonylation (Protection) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Base (e.g., K₂CO₃) | DMF, Acetonitrile | Room temperature | Forms easily cleavable sulfonamide at primary amine |

Alkylation and arylation expand the molecular diversity of the N-(2-amino-2-methylpropyl)aniline core, enabling the synthesis of a wide array of analogs. These reactions are typically performed on the secondary aniline nitrogen, often after the primary amine has been protected.

Alkylation: N-alkylation of the secondary aniline can be achieved using various alkylating agents, such as alkyl halides or alcohols. rsc.orgwikipedia.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., based on Iridium, Ruthenium, or Cobalt), is a green and efficient method that produces water as the only byproduct. rsc.org To ensure selectivity, the primary amine is typically protected first, for example, as a carbamate (B1207046) (Boc) or sulfonamide (Ts), to prevent its competing alkylation. monash.eduyoutube.com

Arylation: The introduction of an aryl group at the secondary aniline nitrogen is most commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This reaction couples the aniline with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The choice of ligand (e.g., XPhos, SPhos) is crucial for the reaction's efficiency and scope. youtube.com Again, prior protection of the primary amine is a standard strategy to direct the arylation exclusively to the secondary nitrogen. This approach allows for the synthesis of tri-substituted amine derivatives where the N-(2-amino-2-methylpropyl)aniline scaffold is linked to another aromatic system.

Table 2: General Strategies for N-Alkylation and N-Arylation of Secondary Anilines This table outlines common methods applicable to the secondary amine of a protected N-(2-amino-2-methylpropyl)aniline derivative.

| Transformation | Typical Reagents | Catalyst System | Base | General Conditions | Reference Reaction |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | None or Phase Transfer Catalyst | K₂CO₃, NaH | DMF, Acetonitrile; RT to elevated temp. | Standard SN2 Alkylation |

| N-Alkylation | Alcohol (e.g., R-OH) | Ru, Ir, or Co complexes | KOtBu | Toluene; 120-140 °C | Hydrogen Autotransfer |

| N-Arylation | Aryl Halide (e.g., Ar-Br, Ar-Cl) or Aryl Triflate | Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane; 80-110 °C | Buchwald-Hartwig Amination |

| N-Arylation | Arylboronic Acid | Cu(OAc)₂ | Pyridine, Et₃N | DCM, Toluene; Room temperature | Chan-Lam Coupling |

Synthesis of N-(2-amino-2-methylpropyl)aniline Conjugates and Hybrid Molecules

The bifunctional nature of N-(2-amino-2-methylpropyl)aniline makes it an attractive building block for the synthesis of conjugates and hybrid molecules, where it can serve as a linker connecting two different molecular entities. This is particularly relevant in medicinal chemistry, for example, in the construction of antibody-drug conjugates (ADCs). nih.gov

A general strategy for creating such conjugates involves orthogonal protection and sequential functionalization of the two amine groups. For instance, the primary amine can be selectively acylated with a linker-payload moiety, which contains a cytotoxic drug. Following this, the protecting group on the secondary aniline can be removed, and this nitrogen can then be modified to attach a targeting ligand or another functional molecule. Alternatively, the secondary aniline could be acylated first, followed by modification of the primary amine. The choice of strategy depends on the specific chemistry of the molecules to be conjugated.

For example, a heterotrifunctional linker could be synthesized from a derivatized N-(2-amino-2-methylpropyl)aniline scaffold. One amine could be attached to a cytotoxic agent like monomethyl auristatin E (MMAE), while the other is modified for covalent attachment to a monoclonal antibody, thereby creating a complex therapeutic agent designed for targeted cancer therapy. nih.gov The gem-dimethyl group on the linker backbone may also impart specific conformational properties or influence the stability and release characteristics of the conjugate.

Strategies for Isomeric and Stereoisomeric N-(2-amino-2-methylpropyl)aniline Derivatives

The synthesis of isomeric and stereoisomeric derivatives of N-(2-amino-2-methylpropyl)aniline allows for a systematic exploration of the structure-activity relationship (SAR) in various applications.

Isomeric Derivatives: The standard synthesis of N-(2-amino-2-methylpropyl)aniline typically results in the ortho-substituted isomer. The corresponding para- and meta-isomers can be synthesized by modifying the starting materials. For example, the synthesis of 4-(2-amino-2-methylpropyl)aniline (B8804901) (the para isomer) would start from p-nitroaniline or a related para-substituted benzene (B151609) derivative, followed by N-alkylation and subsequent reduction of the nitro group. chemsynthesis.comnih.gov The biological activity of such isomers can vary significantly; in some classes of compounds, moving a substituent from the para- to the meta-position on an aniline ring can lead to a dramatic loss of potency. nih.gov

Stereoisomeric Derivatives: The parent molecule, N-(2-amino-2-methylpropyl)aniline, is achiral. Stereoisomers can be introduced by reacting it with chiral molecules or through asymmetric synthesis.

Diastereomer Formation: Reacting the primary or secondary amine with a chiral carboxylic acid to form an amide bond results in a pair of diastereomers. These diastereomers often have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like crystallization or chromatography.

Kinetic Resolution: A racemic mixture of a chiral derivative of N-(2-amino-2-methylpropyl)aniline can be resolved. For instance, if the aniline nitrogen is part of a chiral amino alcohol structure, kinetic resolution can be achieved using chiral catalysts that selectively react with one enantiomer over the other. researchgate.netrsc.org Chiral phosphoric acids have been shown to be effective catalysts for such resolutions. rsc.org

Asymmetric Synthesis: Chiral derivatives can be synthesized directly using asymmetric methods. For example, a prochiral precursor could be subjected to an asymmetric alkylation or amination reaction using a chiral catalyst, such as a Ni(II) complex with a chiral Schiff base ligand, to produce an enantiomerically enriched product. nih.gov This approach offers a more efficient route to optically pure compounds compared to the resolution of racemic mixtures.

Applications in Materials Science and Polymer Chemistry Research

Utilization in Polymer Synthesis

The presence of both a primary and a secondary amine group, along with a sterically hindering 2-methylpropyl substituent, suggests that N-(2-amino-2-methylpropyl)aniline could be a versatile building block in various polymerization processes.

In condensation polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. Diamines are common monomers in the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength.

The incorporation of N-substituted diamines with bulky side groups has been shown to enhance the solubility and processability of the resulting polymers. researchgate.netrsc.org For instance, the introduction of alkyl side groups can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents. researchgate.netrsc.org This is a critical advantage, as many high-performance polymers are often difficult to process due to their poor solubility.

In the case of a hypothetical polymerization involving an N-(2-amino-2-methylpropyl)aniline analog, the bulky 2-methylpropyl group would likely impart similar benefits. The primary amine group would readily participate in the formation of amide or imide linkages, while the N-substituted aniline (B41778) moiety would be incorporated into the polymer backbone.

Table 1: Hypothetical Comparison of Polyamide Properties Based on Monomer Structure

| Monomer | Expected Solubility | Expected Thermal Stability | Rationale |

| Linear Aliphatic Diamine | Low | Moderate | Strong inter-chain hydrogen bonding and chain packing. |

| Aromatic Diamine | Very Low | High | Rigid backbone and strong intermolecular interactions. |

| N-(2-amino-2-methylpropyl)aniline Analog | High | Moderate to High | The bulky alkyl group disrupts chain packing, improving solubility, while the aromatic ring contributes to thermal stability. |

This table is illustrative and based on established principles of polymer chemistry, projecting the potential properties of a polymer derived from an N-(2-amino-2-methylpropyl)aniline analog.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tuning the properties of the resulting polymer. The copolymerization of aniline with various substituted aniline derivatives has been extensively studied to improve the processability and introduce new functionalities into polyaniline (PANI), a well-known conducting polymer. acs.org

Introducing alkyl-substituted anilines into the PANI backbone can increase solubility at the expense of a slight decrease in electrical conductivity. The steric hindrance from the alkyl groups can affect the planarity of the polymer chain, which is crucial for high conductivity.

In a copolymerization of an N-(2-amino-2-methylpropyl)aniline analog with aniline, the resulting copolymer would be expected to exhibit enhanced solubility in common organic solvents compared to pure PANI. The ratio of the two monomers could be varied to fine-tune the balance between solubility and conductivity.

Table 2: Expected Properties of Copolymers of Aniline and an N-substituted Aniline Analog

| Aniline : Analog Ratio | Expected Solubility in NMP | Expected Conductivity (S/cm) |

| 100 : 0 (Pure PANI) | Poor | High |

| 75 : 25 | Moderate | Moderate |

| 50 : 50 | Good | Low to Moderate |

| 25 : 75 | Very Good | Low |

NMP: N-Methyl-2-pyrrolidone. This table presents expected trends based on published research on the copolymerization of aniline with alkyl-substituted anilines.

Development of Functional Polymers and Advanced Materials

The incorporation of specific chemical moieties, such as those present in N-(2-amino-2-methylpropyl)aniline analogs, can lead to the development of polymers with tailored functionalities for advanced applications.

Polyaniline and its derivatives are prominent examples of conducting polymers, which can conduct electricity upon doping. dtic.milwikipedia.org The electrical and electrochemical properties of these materials make them suitable for applications in sensors, electrochromic devices, and energy storage. mdpi.comnih.gov

The introduction of N-alkyl substituents into the polyaniline chain is known to affect its electroactivity. While N-alkylation can improve solubility and processability, it can also alter the electronic structure and redox properties of the polymer. acs.org Research on electroactive polyimides derived from amino-terminated aniline trimers demonstrates that incorporating aniline-like structures into other polymer backbones can yield novel electroactive materials with high thermal stability. ysu.amacs.org

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. nih.gov By carefully selecting monomers and controlling the polymerization process, it is possible to design polymers with specific properties for targeted applications.

In the case of polymers derived from N-(2-amino-2-methylpropyl)aniline analogs, the key structural features influencing their properties would be:

The Bulky 2-Methylpropyl Group: This group would be expected to increase the free volume within the polymer matrix, leading to enhanced solubility and potentially affecting gas permeability. rsc.org

The Aromatic Ring: The presence of the aniline ring would contribute to the thermal stability and rigidity of the polymer backbone.

The Amine Functionalities: The primary and secondary amine groups, or the resulting amide/imide linkages, would influence the polymer's polarity, hydrogen bonding capability, and adhesion properties.

By leveraging these structural elements, it may be possible to develop materials with a desirable combination of properties, such as high thermal stability, good processability, and specific electronic or electrochemical characteristics. For example, the improved solubility could facilitate the fabrication of thin films for electronic devices or membranes for separation processes.

Advanced Organic Synthesis and Intermediate Utility of N 2 Amino 2 Methylpropyl Aniline

Role as a Key Building Block in Multi-Step Total Synthesis

The presence of two distinct nucleophilic nitrogen centers within a single molecule positions N-(2-amino-2-methylpropyl)aniline as a valuable precursor in the total synthesis of complex target molecules. The differential reactivity of the aliphatic and aromatic amines allows for sequential, controlled modifications, which is a critical advantage in multi-step synthetic sequences.

The aniline (B41778) moiety within N-(2-amino-2-methylpropyl)aniline serves as a classical starting point for the construction of quinoline-based ring systems. Established synthetic methodologies for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, traditionally employ anilines as key reactants. iipseries.orgnih.gov In these reactions, the aniline nitrogen and the activated ortho-carbon of the aromatic ring participate in cyclization reactions with various carbonyl compounds or α,β-unsaturated systems.

Theoretically, N-(2-amino-2-methylpropyl)aniline could be utilized in these named reactions to produce novel quinoline derivatives. For instance, in a Friedländer-type synthesis, reaction with a β-ketoester could lead to the formation of a 4-hydroxyquinoline (B1666331) bearing the N-(2-amino-2-methylpropyl) side chain. The primary amine on this side chain could remain as a free functional group for subsequent derivatization or could be protected during the quinoline ring formation and deprotected later. This approach would yield quinolines with a functionalized side chain at the nitrogen atom, a structural motif of interest in medicinal chemistry. researchgate.net

Similarly, the vicinal diamine-like structure of N-(2-amino-2-methylpropyl)aniline suggests its potential as a precursor for imidazole (B134444) derivatives. Multicomponent reactions are a powerful tool for synthesizing highly substituted imidazoles. researchgate.net For example, a reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), and an ammonium (B1175870) source is a common route. researchgate.netnih.gov By substituting a traditional amine source with N-(2-amino-2-methylpropyl)aniline, it is conceivable to synthesize imidazoles where one of the ring nitrogens is part of the original aniline structure, or where the diamine portion participates in the formation of the imidazole ring itself, potentially leading to fused or complex heterocyclic systems. The specific reaction pathway would depend on the chosen reagents and reaction conditions.

Table 1: Potential Heterocyclic Synthesis Pathways

| Heterocycle | Synthetic Method | Potential Reactants with N-(2-amino-2-methylpropyl)aniline | Potential Product Class |

| Quinoline | Friedländer Synthesis | β-Ketoesters, 1,3-Diketones | N-[2-(Quinolin-X-yl)amino-2-methylpropyl] substituted systems |

| Quinoline | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | N-(2-amino-2-methylpropyl)quinolines |

| Imidazole | Radziszewski Reaction | 1,2-Dicarbonyl compound, Aldehyde | 1-Aryl-imidazoles with functionalized side chains |

| Imidazole | Multicomponent Synthesis | Aldehydes, Isocyanides | Highly substituted imidazoles |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. longdom.orgnih.gov The design of peptidomimetics often involves the use of rigid scaffolds to hold key pharmacophoric groups in a specific three-dimensional orientation, thereby mimicking the secondary structures of peptides like β-turns or β-sheets. nih.govnih.gov

Conformationally restricted diamines are particularly attractive scaffolds in medicinal chemistry for this purpose. lifechemicals.com N-(2-amino-2-methylpropyl)aniline, with its defined spatial relationship between the aromatic and aliphatic amino groups, can serve as such a scaffold. By coupling amino acids to one or both nitrogen atoms, it is possible to create novel peptidomimetic structures. The aniline nitrogen can be acylated with an amino acid, while the more nucleophilic primary amine can be similarly derivatized. The gem-dimethyl group restricts the conformational flexibility of the backbone, which can be advantageous for locking the molecule into a bioactive conformation. This approach allows for the creation of non-natural peptide-like molecules that can be explored for their ability to interact with biological targets that normally bind peptides. acs.org

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates for Research Purposes

Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs. yufenggp.comechemi.com The versatility of the aniline functional group allows for its incorporation into a wide array of bioactive compounds. N-(2-amino-2-methylpropyl)aniline is a valuable intermediate for research purposes, providing a platform for the synthesis of novel molecules for biological screening. smolecule.com

The compound's two distinct amine groups allow for the introduction of various functionalities. For example, the primary amine can be converted into a wide range of other functional groups, or it can be used as a handle for attaching the molecule to a larger assembly, such as a resin for solid-phase synthesis or another bioactive pharmacophore. The aniline moiety can undergo electrophilic substitution on the aromatic ring or can be modified at the nitrogen atom. This dual reactivity makes it a precursor for creating libraries of compounds with systematic structural variations, which can then be tested for various biological activities, including anticancer, antimicrobial, or anti-inflammatory properties.

Chemo- and Regioselective Transformations for Diverse Chemical Libraries

The creation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.govnih.gov The success of this approach often relies on the use of versatile scaffolds that can be selectively functionalized at multiple points. N-(2-amino-2-methylpropyl)aniline is an excellent candidate for such applications due to the significant difference in the chemical reactivity of its two amino groups.

The primary aliphatic amine is significantly more basic and nucleophilic than the secondary aromatic amine. quora.comnih.gov The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability for nucleophilic attack. This inherent difference in reactivity allows for highly chemo- and regioselective transformations.

For instance, in acylation reactions using acyl chlorides or anhydrides, the primary amine will react preferentially under neutral or mildly basic conditions, leaving the aniline nitrogen untouched. who.int This allows for the selective introduction of a wide variety of substituents at the aliphatic amine. Conversely, under conditions that favor electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), modification can be directed to the aromatic ring, typically at the para-position due to the activating, ortho-para directing nature of the amino group. Furthermore, specific catalysts or reaction conditions can be employed to achieve N-alkylation or N-arylation selectively at either nitrogen atom. This predictable and controllable reactivity is ideal for the systematic construction of chemical libraries where each compound has a precisely defined structure.

Table 2: Chemo- and Regioselective Reactions on N-(2-amino-2-methylpropyl)aniline

| Reaction Type | Reagent/Conditions | Selective Site of Reaction | Rationale |

| Acylation | Acyl chloride, Et₃N | Primary Aliphatic Amine | Higher nucleophilicity of sp³-hybridized nitrogen. quora.com |

| Sulfonylation | Sulfonyl chloride, Pyridine | Primary Aliphatic Amine | Higher nucleophilicity of aliphatic amine. |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Primary Aliphatic Amine | Forms imine preferentially at the more nucleophilic amine. |

| Diazotization | NaNO₂, HCl (cold) | Aromatic Amine | Forms a diazonium salt, a reaction characteristic of primary aromatic amines (after potential de-alkylation) or nitrosation of the secondary aniline. doubtnut.comdspaces.org |

| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Aromatic Ring (para-position) | Activating effect of the amino group directs substitution. |

Future Research Directions and Emerging Avenues for N 2 Amino 2 Methylpropyl Aniline

Exploration of N-(2-amino-2-methylpropyl)aniline in Asymmetric Catalysis

The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral vicinal diamines are a well-established class of ligands for various asymmetric transformations. sigmaaldrich.comresearchgate.net The structure of N-(2-amino-2-methylpropyl)aniline, containing two distinct amine functionalities, makes it an intriguing candidate for the development of novel chiral ligands.

Future research is anticipated to focus on the synthesis of chiral derivatives of N-(2-amino-2-methylpropyl)aniline and their application as ligands in a range of metal-catalyzed asymmetric reactions. The presence of both a primary and a secondary amine allows for differential functionalization, leading to the creation of a diverse library of bidentate and potentially tridentate ligands.

Potential Research Trajectories:

Synthesis of Chiral Ligands: Development of synthetic routes to enantiomerically pure forms of N-(2-amino-2-methylpropyl)aniline and its derivatives. This could involve asymmetric synthesis or resolution of racemic mixtures.

Coordination Chemistry: Investigation of the coordination behavior of these new chiral ligands with various transition metals (e.g., ruthenium, rhodium, palladium, copper).

Catalytic Applications: Testing the efficacy of the resulting metal complexes in key asymmetric reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. lookchem.com The steric bulk provided by the gem-dimethyl group on the propyl chain could impart unique selectivity in these catalytic processes.

A comparative study of ligands derived from N-(2-amino-2-methylpropyl)aniline with existing chiral diamine ligands would be crucial to establish their potential advantages. chemrxiv.orgnih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional methods for the synthesis of N-alkylanilines often involve harsh conditions and the use of hazardous reagents, modern chemistry is increasingly focused on developing greener and more efficient synthetic methodologies. Future research on N-(2-amino-2-methylpropyl)aniline will likely prioritize the development of sustainable synthetic pathways.

Emerging Sustainable Approaches:

Biocatalytic Synthesis: The use of enzymes, such as N-methyl amino acid dehydrogenases or engineered reductases, for the asymmetric synthesis of chiral N-alkylated amino acids is a rapidly growing field. nih.govnih.gov Future work could explore the biocatalytic reductive amination of a suitable keto-precursor with aniline (B41778) to produce enantiomerically pure N-(2-amino-2-methylpropyl)aniline. This approach offers high selectivity under mild reaction conditions.

Chemoenzymatic Processes: Combining chemical and enzymatic steps can lead to highly efficient and sustainable synthetic routes. A chemoenzymatic strategy could be devised for the synthesis of functionalized anilines, potentially including N-(2-amino-2-methylpropyl)aniline.

Catalytic Reductive Amination: Improving upon traditional reductive amination by using more environmentally benign reducing agents and catalysts will be a key research focus.

The table below outlines potential sustainable synthetic strategies that could be explored for N-(2-amino-2-methylpropyl)aniline.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Biocatalytic Reductive Amination | 2-amino-2-methylpropanal (B8471781) and Aniline | High enantioselectivity, mild reaction conditions, reduced waste. |

| Chemoenzymatic Synthesis | Nitro-precursor followed by enzymatic reduction | Avoidance of harsh reducing agents, potential for high purity. |

| Catalytic Transfer Hydrogenation | Imine intermediate | Use of safer hydrogen donors, avoidance of high-pressure hydrogen gas. |

Integration into Advanced Functional Materials Beyond Traditional Polymers

The unique combination of a flexible aliphatic diamine segment and a rigid aromatic ring makes N-(2-amino-2-methylpropyl)aniline an attractive monomer for the synthesis of advanced functional materials. Research in this area is expected to move beyond simple polymers to explore materials with dynamic and responsive properties.

Future Material Applications:

Conductive Polymers and Hydrogels: Polyaniline and its derivatives are well-known for their electrical conductivity. mdpi.com Future research could focus on the polymerization of N-(2-amino-2-methylpropyl)aniline to create novel conductive polymers. The presence of the aminoalkyl group could enhance solubility and processability, which are often limitations for polyaniline. rroij.com Furthermore, incorporating this monomer into hydrogel networks could lead to electro-responsive materials for applications in drug delivery and soft robotics. nih.gov

Stimuli-Responsive Materials: The amine groups in N-(2-amino-2-methylpropyl)aniline can respond to changes in pH. This property can be exploited to create pH-responsive polymers and hydrogels that undergo changes in swelling, conformation, or solubility in response to acidic or basic conditions. dovepress.commdpi.commdpi.com Such materials have potential applications in sensors, actuators, and controlled-release systems. rsc.org

Metal-Organic Frameworks (MOFs): The diamine functionality of N-(2-amino-2-methylpropyl)aniline makes it a suitable building block for the construction of metal-organic frameworks. nih.gov By coordinating with metal ions, it can form porous structures with potential applications in gas storage, separation, and catalysis. The amino groups within the MOF pores can be further functionalized to tailor the properties of the material for specific applications, such as CO2 capture or selective catalysis. mdpi.comresearchgate.netrsc.org